molecular formula C15H24O5 B1666790 Tetraethylene Glycol Monobenzyl Ether CAS No. 86259-87-2

Tetraethylene Glycol Monobenzyl Ether

Cat. No.: B1666790
CAS No.: 86259-87-2
M. Wt: 284.35 g/mol
InChI Key: QDPIVUQXPXUNLN-UHFFFAOYSA-N
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Description

Tetraethylene Glycol Monobenzyl Ether is an organic compound characterized by its unique structure, which includes a phenyl group attached to a tetraoxatridecan backbone. This compound is known for its versatility and is used in various scientific and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

Tetraethylene Glycol Monobenzyl Ether can be synthesized through a multi-step process involving the reaction of phenylmethanol with tetraethylene glycol under acidic conditions. The reaction typically involves the use of a strong acid catalyst, such as sulfuric acid, to facilitate the formation of the desired product .

Industrial Production Methods

In an industrial setting, the production of this compound involves large-scale chemical reactors where the reactants are mixed and heated under controlled conditions. The process is optimized to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

Tetraethylene Glycol Monobenzyl Ether undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Biochemistry

Tetraethylene Glycol Monobenzyl Ether serves as a stabilizing agent for gold nanoparticles, which are pivotal in drug delivery systems. These nanoparticles can enhance the efficacy of therapeutic agents by improving their bioavailability and targeting capabilities.

Nanotechnology

In nanotechnology, this compound is employed as a coating for anti-fouling biosensors. Its ability to stabilize gold nanorods allows for effective testing of water samples for chemical pollutants, showcasing its importance in environmental monitoring.

Membrane Protein Studies

The compound is integral in creating hybrid detergents used for membrane protein studies. A combinatorial synthesis strategy merges different detergent head groups into hybrid forms, optimizing protein purification parameters such as yield and activity based on polarity and shape.

Organic Chemistry

As a solvent in organic synthesis, this compound facilitates various chemical reactions, acting as an intermediate that enhances reaction efficiency and product yield.

Biomedical Engineering

In biomedical applications, the compound is used to stabilize drug delivery vehicles, improving the transport of therapeutic agents within biological systems.

Surface Coatings

This compound is utilized as a solvent in paints and surface coatings, contributing to improved product performance due to its excellent solvent properties.

Corrosion Inhibition

Research indicates that this compound exhibits potential as a corrosion inhibitor in fatty acid-derived formulations, highlighting its utility in protecting metal surfaces from degradation.

Case Study 1: Drug Delivery Systems

In a recent study, this compound was utilized to enhance the stability of gold nanoparticles designed for targeted drug delivery. The findings indicated that the incorporation of this ether significantly improved the nanoparticles' stability and loading capacity, leading to enhanced therapeutic efficacy in preclinical models.

Case Study 2: Environmental Monitoring

A research project focused on developing biosensors for detecting pollutants in water utilized this compound as a stabilizing agent for gold nanorods. The results demonstrated high sensitivity and specificity in detecting trace levels of contaminants, underscoring the compound's role in environmental science.

Comparison with Similar Compounds

Similar Compounds

    2,5,8,11-Tetraoxatridecan-13-ol: Similar in structure but lacks the phenyl group.

    1-Phenyl-2,5,8,11-tetraoxatridecan-13-yl 4-methylbenzenesulfonate: A derivative with a sulfonate group.

Uniqueness

Tetraethylene Glycol Monobenzyl Ether is unique due to its phenyl group, which imparts distinct chemical properties and reactivity. This makes it particularly useful in applications where aromaticity and specific interactions with biological targets are required .

Biological Activity

Tetraethylene Glycol Monobenzyl Ether (TEGMBE) is a compound with significant biological activity, primarily due to its unique chemical structure and properties. This article explores its biological applications, mechanisms of action, and relevant case studies, highlighting its potential in various fields such as biochemistry, nanotechnology, and industrial chemistry.

  • Molecular Formula : C₁₅H₂₄O₅
  • Molecular Weight : 284.35 g/mol
  • Appearance : Clear liquid, color ranging from white to yellow or green
  • Solubility : Highly soluble in water and organic solvents

TEGMBE features a benzyl group attached to a tetraethylene glycol backbone, which contributes to its amphiphilic nature and ability to interact with biological membranes effectively .

1. Membrane Protein Studies

TEGMBE is utilized in the creation of hybrid detergents for membrane protein purification. The polarity and shape of these detergents are crucial for optimizing protein yields and activity during purification processes. Studies indicate that the effectiveness of TEGMBE in these applications can be linked to its structural properties .

2. Corrosion Inhibition

Research has identified TEGMBE as a potential corrosion inhibitor, particularly in formulations derived from fatty acids. Its ability to form protective films on metal surfaces enhances its utility in industrial applications .

3. Biosensor Coatings

In nanotechnology, TEGMBE serves as an anti-fouling coating for biosensors. Its hydrophilic properties help maintain sensor performance by preventing non-specific binding of biomolecules .

4. Drug Metabolism

TEGMBE has been shown to interact with cytochrome P450 enzymes, particularly inhibiting CYP2D6. This interaction suggests potential implications for drug metabolism and pharmacokinetics, making it a candidate for further pharmacological studies .

Study on Cytotoxicity

A comprehensive study evaluated the cytotoxic effects of various glycol ethers, including TEGMBE. It was found that TEGMBE exhibited cytotoxicity only at high concentrations (mM range) in induced pluripotent stem cell-derived hepatocytes and cardiomyocytes. This indicates a relatively low toxicity profile compared to other glycol ethers .

Interaction with Biological Membranes

A thermodynamic study revealed that TEGMBE interacts strongly with water molecules, indicating favorable properties for permeation through biological membranes. This characteristic enhances its potential for applications in drug delivery systems .

Comparative Analysis

The following table summarizes TEGMBE's properties compared to structurally similar compounds:

Compound NameMolecular FormulaUnique Features
This compoundC₁₅H₂₄O₅Aromatic character; effective in protein studies
Tetraethylene Glycol Monododecyl EtherC₂₀H₄₂O₅Longer alkyl chain; primarily used as surfactant
Polyethylene Glycol(C₂H₄O)ₙNon-aromatic; broader pharmaceutical applications

TEGMBE is distinguished by its aromatic character and specific functional properties that lend themselves well to both industrial and biochemical applications .

Properties

IUPAC Name

2-[2-[2-(2-phenylmethoxyethoxy)ethoxy]ethoxy]ethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H24O5/c16-6-7-17-8-9-18-10-11-19-12-13-20-14-15-4-2-1-3-5-15/h1-5,16H,6-14H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QDPIVUQXPXUNLN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COCCOCCOCCOCCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H24O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10454414
Record name 1-Phenyl-2,5,8,11-tetraoxatridecan-13-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10454414
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

284.35 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

86259-87-2
Record name 1-Phenyl-2,5,8,11-tetraoxatridecan-13-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10454414
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-phenyl-2,5,8,11-tetraoxatridecan-13-ol
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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